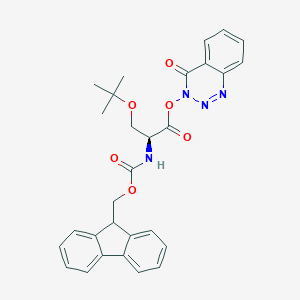

Fmoc-Ser(tBu)-ODhbt

Übersicht

Beschreibung

“Fmoc-Ser(tBu)-OH” is a standard serine derivative utilized in solid phase peptide synthesis by Fmoc-based procedures . The tert-butyl protecting group on the Fmoc-Ser(tBu)-OH sidechain can be removed with the acidic conditions utilized to cleave peptides from Wang or Rink amide resins .

Synthesis Analysis

“Fmoc-Ser(tBu)-OH” is used in the peptide synthesis . Some of the reported examples are: Total synthesis of an antibiotic, daptomycin, by cyclization via a chemoselective serine ligation . It is also used in the preparation of MUC1, a T-cell helper peptide, using iterative pentafluorophenyl ester-mediated fragment condensations .Molecular Structure Analysis

The empirical formula of “Fmoc-Ser(tBu)-OH” is C22H25NO5 . Its molecular weight is 383.44 .Chemical Reactions Analysis

“Fmoc-Ser(tBu)-OH” is used in Fmoc solid-phase peptide synthesis . It is also used in the synthesis of bio-inspired peptide crypto-thioesters .Physical And Chemical Properties Analysis

“Fmoc-Ser(tBu)-OH” appears as a white to off-white powder . It is soluble in DMF .Wissenschaftliche Forschungsanwendungen

Umfassende Analyse der Anwendungen von Fmoc-Ser(tBu)-ODhbt

Peptidsynthese: this compound wird in der Peptidsynthese häufig als N-terminal geschütztes Reagenz verwendet. Es spielt eine entscheidende Rolle bei der Totalsynthese von Antibiotika wie Daptomycin, indem es die Cyclisierung durch chemoselektive Serinligation ermöglicht .

Überwindung der Aggregation in der Synthese: Diese Verbindung ist besonders effektiv bei der Überwindung von Aggregationsproblemen während der Fmoc-Festphasenpeptidsynthese (SPPS), insbesondere bei Peptiden, die das Ser-Ser-Dipeptidmotiv enthalten .

Schutzgruppe in der Synthese komplexer Depsipeptide: this compound kann während der Festphasen-Synthese komplexer Depsipeptide als Schutzgruppe für sowohl die Amin- als auch die Hydroxylfunktion fungieren .

Synthese von Chlorofusin-Analoga: Es wird verwendet, um Chlorofusin-Analoga über Festphasenpeptidsynthese zu synthetisieren, was seine Vielseitigkeit bei der Erzeugung verschiedener peptidbasierter Strukturen unterstreicht .

Anwendungen in der grünen Chemie: Die Verbindung ist Teil der Bemühungen um eine grünere Fmoc/tBu-Festphasenpeptidsynthese, die aufgrund ihrer Umweltvorteile und Effizienz bei der Arzneimittelsynthese an Aufmerksamkeit gewinnt .

Synthese langer Peptidsequenzen: this compound wird bei der Synthese natürlicher und unnatürlicher Peptide verwendet, insbesondere bei Sequenzen, die länger als 30–60 Aminosäuren sind, wo es hilft, die Peptidqualität zu erhalten .

Automatisierte Synthese von bioaktiven Peptiden: Fortschritte in der automatisierten Fmoc-basierten Festphasen-Synthese nutzen diese Verbindung für die konvergente Synthese von Proteinen über native chemische Ligations, was ihre Bedeutung in modernen Peptidsynthesetechnologien unterstreicht .

Wirkmechanismus

Target of Action

Fmoc-Ser(tBu)-ODhbt is primarily used in the field of peptide synthesis . Its main target is the peptide chain where it is incorporated as a serine residue with a protective group .

Mode of Action

This compound interacts with its target during the peptide synthesis process. It is an N-terminal protected reagent, meaning it prevents unwanted reactions at the N-terminus of the growing peptide chain . This allows for the controlled addition of amino acids in a stepwise manner during solid-phase peptide synthesis (SPPS) .

Biochemical Pathways

The compound plays a crucial role in the Fmoc/tBu solid-phase peptide synthesis pathway . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group is removed during the synthesis process, allowing the next amino acid to be added to the growing peptide chain .

Pharmacokinetics

As a reagent used in peptide synthesis, this compound does not have traditional pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). Instead, its utility and behavior in the synthetic process are of interest. It is stable under the conditions used in Fmoc SPPS, and its use leads to high-quality peptides .

Result of Action

The use of this compound in peptide synthesis results in the incorporation of a serine residue into the growing peptide chain . This can be crucial for the biological activity of the final peptide product, as serine is often involved in enzyme active sites and protein-protein interactions.

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, solvent choice, and the presence of other reagents can affect its stability and efficacy . Recent studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS) to reduce environmental impact and improve human health .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Fmoc-Ser(tBu)-ODhbt plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various biomolecules during peptide synthesis. The nature of these interactions is primarily chemical, involving the formation and breaking of covalent bonds .

Cellular Effects

The effects of this compound at the cellular level are primarily observed in its role in peptide synthesis. It influences cell function by contributing to the formation of peptides that can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its involvement in peptide synthesis. It can bind to biomolecules, participate in enzyme activation or inhibition, and induce changes in gene expression through the peptides it helps synthesize .

Temporal Effects in Laboratory Settings

Over time, this compound remains stable under the conditions typically used in peptide synthesis. Any long-term effects on cellular function would be indirect, resulting from the action of the peptides it helps to synthesize .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied, as it is primarily used in vitro for peptide synthesis .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes and cofactors involved in this process .

Transport and Distribution

In cells and tissues, this compound is transported and distributed as part of the process of peptide synthesis .

Eigenschaften

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N4O6/c1-29(2,3)38-17-25(27(35)39-33-26(34)22-14-8-9-15-24(22)31-32-33)30-28(36)37-16-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h4-15,23,25H,16-17H2,1-3H3,(H,30,36)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZXTUHFIKZNNH-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

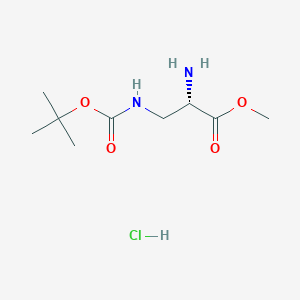

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

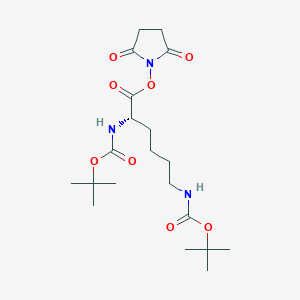

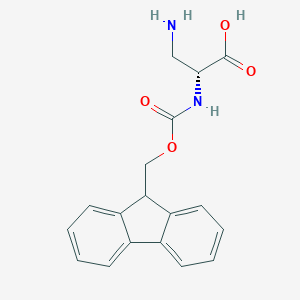

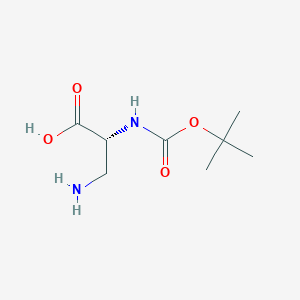

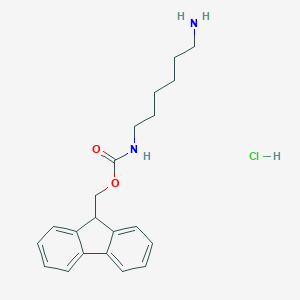

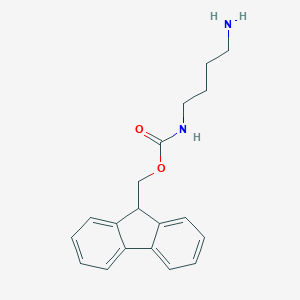

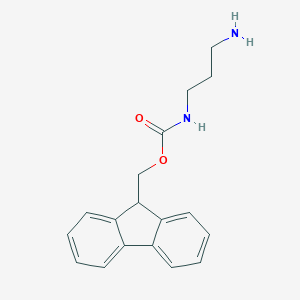

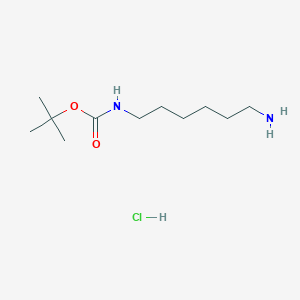

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.